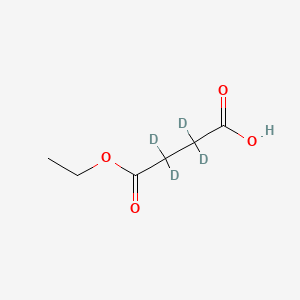

Monoethyl Succinic-2,2,3,3-d4 Acid Ester

Description

Monoethyl Succinic-2,2,3,3-d4 Acid Ester (CAS: 14493-42-6) is a deuterated derivative of succinic acid monoethyl ester, where four hydrogen atoms at the 2,2,3,3 positions are replaced with deuterium (²H) . This isotopic labeling enhances its utility in analytical chemistry, metabolic tracing, and pharmacokinetic studies. Structurally, it retains the ester functional group of succinic acid, with one ethyl group replacing a hydrogen atom on the carboxylic acid moiety. Its non-deuterated counterpart, succinic acid monoethyl ester, has demonstrated insulinotropic and antioxidant properties in streptozotocin-induced diabetic rats, improving lipid peroxidation and membrane-bound enzyme activity .

Properties

Molecular Formula |

C6H10O4 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

2,2,3,3-tetradeuterio-4-ethoxy-4-oxobutanoic acid |

InChI |

InChI=1S/C6H10O4/c1-2-10-6(9)4-3-5(7)8/h2-4H2,1H3,(H,7,8)/i3D2,4D2 |

InChI Key |

LOLKAJARZKDJTD-KHORGVISSA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C(=O)OCC |

Canonical SMILES |

CCOC(=O)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Monoethyl Succinic-2,2,3,3-d4 Acid Ester can be synthesized through the esterification of Succinic-2,2,3,3-d4 Acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove the water formed during the reaction .

Chemical Reactions Analysis

Types of Reactions

Monoethyl Succinic-2,2,3,3-d4 Acid Ester undergoes various chemical reactions, including:

Oxidation: This reaction can convert the ester into a corresponding carboxylic acid.

Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.

Major Products Formed

Oxidation: Succinic-2,2,3,3-d4 Acid

Reduction: Monoethyl Succinic-2,2,3,3-d4 Alcohol

Substitution: Various substituted esters depending on the reagents used.

Scientific Research Applications

Monoethyl Succinic-2,2,3,3-d4 Acid Ester is widely used in scientific research due to its deuterated nature. Some of its applications include:

Chemistry: Used as an intermediate in the synthesis of other deuterated compounds, which are valuable in studying reaction mechanisms and kinetics.

Biology: Utilized in metabolic studies to trace biochemical pathways involving succinic acid.

Medicine: Employed in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Monoethyl Succinic-2,2,3,3-d4 Acid Ester involves its incorporation into biochemical pathways where succinic acid is a key intermediate. The deuterium atoms in the compound can alter the reaction rates and pathways, providing valuable insights into the mechanisms of various biochemical processes .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of Monoethyl Succinic-2,2,3,3-d4 Acid Ester and Analogues

| Compound | CAS Number | Structure | Key Applications | Isotopic Labeling |

|---|---|---|---|---|

| This compound | 14493-42-6 | Succinic acid monoethyl ester (d4) | LC-MS internal standards, metabolic studies | ²H at 2,2,3,3 |

| Succinic Acid Monoethyl Ester (non-deuterated) | Not explicitly listed | Ethyl ester of succinic acid | Diabetes research, lipid normalization | None |

| Succinic-d4 Acid | 14493-42-6 | Deuterated succinic acid | Analytical standards | ²H at 2,2,3,3 |

| Malonamic Acid Ethyl Ester | Varies | Ethyl ester of malonamic acid | Anti-inflammatory agents | None |

- Deuteration Impact : The deuterated version exhibits enhanced metabolic stability due to the kinetic isotope effect, making it preferable for tracer studies .

- Functional Groups : Unlike malonamic acid esters (e.g., N-[2-(6-methoxy)benzothiazolyl] malonamic acid ethyl ester), which show anti-inflammatory activity, succinic acid esters focus on metabolic regulation .

Table 2: Pharmacological Comparisons

- Therapeutic Potential: Non-deuterated succinic acid monoethyl ester reduces oxidative stress in diabetes, while malonamic acid derivatives target inflammation .

Industrial and Research Relevance

- Deuterated Compounds : High demand in pharmaceuticals for tracking drug metabolism (e.g., deuterated MMAE in antibody-drug conjugates) .

- Natural vs. Synthetic: Non-deuterated succinic acid monoethyl ester is found in plants (e.g., Ranunculus ternatus), while the deuterated form is exclusively synthetic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.